Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

Descripción

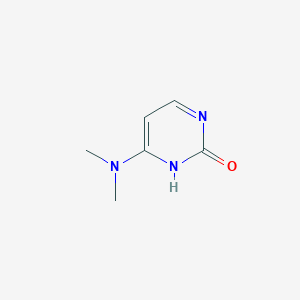

N,N-Dimethylcytosine is a dimethylated derivative of cytosine, a pyrimidine nucleobase. Methylation at the nitrogen positions of cytosine is a common modification in nucleic acid chemistry, influencing base-pairing, stability, and epigenetic regulation .

Propiedades

Número CAS |

6220-48-0 |

|---|---|

Fórmula molecular |

C19H15NO5 |

Peso molecular |

337.3 g/mol |

Nombre IUPAC |

phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate |

InChI |

InChI=1S/C19H15NO5/c21-16(13-5-2-1-3-6-13)12-25-19(24)14-7-4-8-15(11-14)20-17(22)9-10-18(20)23/h1-8,11H,9-10,12H2 |

Clave InChI |

XNTQFXOZHPMYKM-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC=NC(=O)N1 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(2,5-dioxopyrrolidin-1-il)benzoato de fenacilo típicamente implica la esterificación del alcohol fenacílico con ácido 3-(2,5-dioxopyrrolidin-1-il)benzoico. Esta reacción generalmente se lleva a cabo en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en un disolvente anhidro como el diclorometano. Las condiciones de reacción a menudo incluyen agitación a temperatura ambiente durante varias horas para garantizar la esterificación completa.

Métodos de producción industrial

A escala industrial, la producción de 3-(2,5-dioxopyrrolidin-1-il)benzoato de fenacilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, pueden optimizar el proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-(2,5-dioxopyrrolidin-1-il)benzoato de fenacilo puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: El grupo fenacilo puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: La reducción del grupo éster puede producir el alcohol correspondiente.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones del éster o del fenacilo.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) en condiciones ácidas.

Reducción: Hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) en disolventes anhidros.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como la trietilamina (TEA).

Productos principales

Oxidación: Formación de derivados del ácido benzoico.

Reducción: Formación de derivados del alcohol fenacílico.

Sustitución: Formación de derivados de fenacilo o benzoato sustituidos.

Aplicaciones Científicas De Investigación

El 3-(2,5-dioxopyrrolidin-1-il)benzoato de fenacilo tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: Investigado por su potencial como sonda bioquímica debido a su grupo éster reactivo.

Medicina: Explorado por sus posibles propiedades farmacológicas, incluidas las actividades antiinflamatorias y antimicrobianas.

Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.

Mecanismo De Acción

El mecanismo por el cual el 3-(2,5-dioxopyrrolidin-1-il)benzoato de fenacilo ejerce sus efectos depende en gran medida de su reactividad química. El grupo éster puede sufrir hidrólisis para liberar los derivados activos de fenacilo y ácido benzoico, que pueden interactuar con varios objetivos moleculares. Estas interacciones pueden implicar la inhibición de enzimas, la modulación de la actividad de los receptores o la alteración de las vías celulares, dependiendo de la aplicación específica.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N,N-Dimethylcytosine and related compounds, based on available evidence:

Key Findings:

Structural Differences: N,N-Dimethylcytosine involves methylation at two nitrogen positions, whereas N-Methylcytosine and 1,N-Dimethylcytosine are mono- or asymmetrically dimethylated. This impacts their hydrogen-bonding capacity and interaction with DNA polymerases . Deuterated analogs (e.g., 5-Methyl-d3-cytosine-6-d1) are synthesized for traceability in metabolic studies, highlighting the demand for modified cytosines in research .

Thermodynamic Properties: 1,N-Dimethylcytosine exhibits a sublimation enthalpy of 122.2 ± 0.3 kJ/mol, lower than non-methylated cytosine derivatives, suggesting reduced crystalline stability due to methyl group steric effects .

Commercial Availability :

- N-Methylcytosine is available at a high cost (¥75,000/10mg), reflecting its niche use in natural product research. In contrast, deuterated analogs are custom-synthesized, indicating specialized applications .

Research and Regulatory Considerations

- Synthesis Challenges: Custom synthesis (e.g., by Venkata SAI Life Sciences) is often required for deuterated or multiply methylated cytosines, as noted for 5-Methyl-d3-cytosine-6-d1 .

- Regulatory Gaps: While dimethylated amines like NDMA (N-Nitrosodimethylamine) are heavily regulated due to carcinogenicity, dimethylated cytosines lack explicit regulatory frameworks in the provided evidence, suggesting a need for further toxicological studies .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.